

# The Spectrum of Avibactam: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avibactam

Cat. No.: B601228

[Get Quote](#)

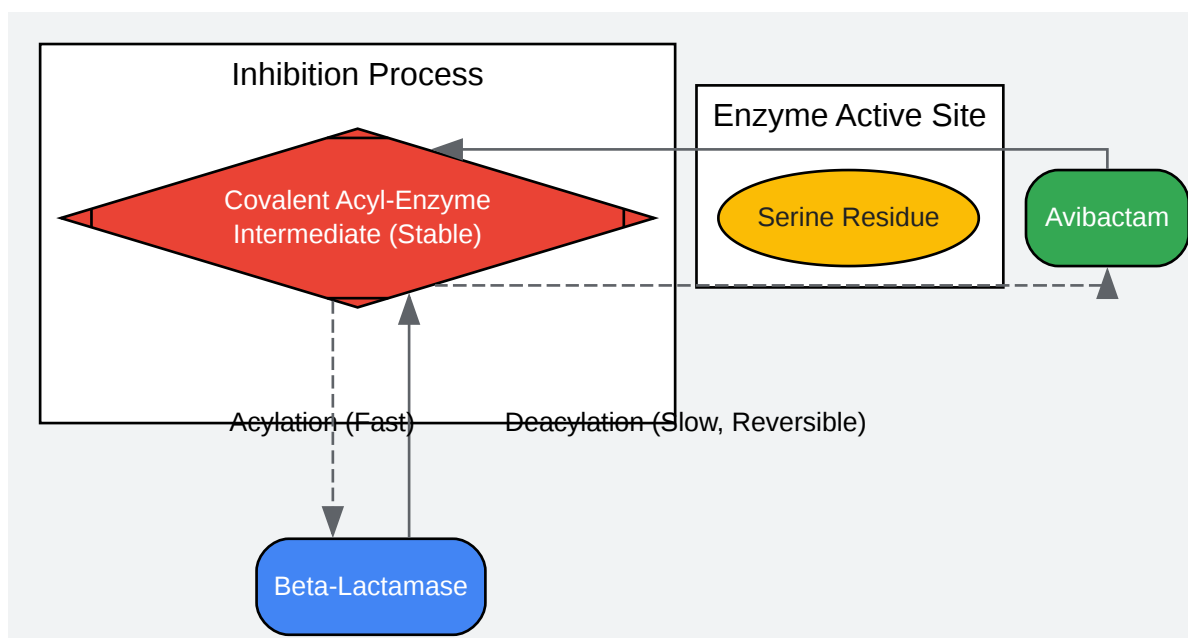
For Researchers, Scientists, and Drug Development Professionals

**Avibactam**, a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique mechanism of action and broad spectrum of activity have revitalized the clinical utility of established  $\beta$ -lactam antibiotics. This technical guide provides a comprehensive overview of the in vitro and in vivo activity of **avibactam**, its mechanism of action, the experimental protocols used for its evaluation, and the mechanisms of resistance observed to date.

## Mechanism of Action: Reversible Covalent Inhibition

Unlike traditional  $\beta$ -lactamase inhibitors that act as suicide inhibitors, **avibactam** employs a novel mechanism of reversible covalent inhibition.<sup>[1][2][3]</sup> It forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the  $\beta$ -lactamase.<sup>[1][3]</sup> However, this bond can be slowly hydrolyzed, releasing the intact, active **avibactam** molecule, which can then inhibit another  $\beta$ -lactamase enzyme.<sup>[1][2][3]</sup> This reversible nature contributes to its sustained inhibitory effect.

The inhibition process can be visualized as a two-step process: acylation, where **avibactam** binds to the enzyme, and deacylation, where it is released. The efficiency of inhibition is determined by the rates of these two steps.



[Click to download full resolution via product page](#)

#### Mechanism of **Avibactam** Inhibition

## Spectrum of In Vitro Activity

**Avibactam**, primarily in combination with ceftazidime, demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative pathogens, including those expressing various  $\beta$ -lactamases.

## Enterobacteriaceae

Ceftazidime-**avibactam** is highly active against Enterobacteriaceae, including multidrug-resistant (MDR) and carbapenem-resistant (CRE) isolates.[4][5][6] It effectively inhibits isolates producing extended-spectrum  $\beta$ -lactamases (ESBLs), AmpC  $\beta$ -lactamases, *Klebsiella pneumoniae* carbapenemases (KPCs), and some OXA-type carbapenemases, such as OXA-48.[4][5][6][7] However, it is not active against metallo- $\beta$ -lactamase (MBL) producers.[8][9]

Table 1: In Vitro Activity of Ceftazidime-**Avibactam** against Enterobacteriaceae

Organism/Resistance Phenotype	MIC50 (µg/mL)	MIC90 (µg/mL)	Susceptibility (%)
All Enterobacteriaceae	0.25	1	>99.9
MDR Enterobacteriaceae	0.25	1	99.2
XDR Enterobacteriaceae	0.5	2	97.8
Carbapenem-Resistant Enterobacteriaceae (CRE)	0.5	2	97.5
ESBL-producing E. coli	-	0.25	-
ESBL-producing K. pneumoniae	-	0.5	-
AmpC-producing Enterobacteriaceae	-	1	-
KPC-producing Enterobacterales	-	-	98.9

Data compiled from multiple surveillance studies.[\[5\]](#)[\[10\]](#)[\[11\]](#)

## Pseudomonas aeruginosa

The addition of **avibactam** significantly enhances the activity of ceftazidime against *Pseudomonas aeruginosa*, including strains with resistance mechanisms such as AmpC hyperproduction.[\[12\]](#)[\[13\]](#) While generally potent, its activity can be affected by the presence of efflux pumps and certain resistance mutations.[\[4\]](#)[\[13\]](#)

Table 2: In Vitro Activity of Ceftazidime-**Avibactam** against *Pseudomonas aeruginosa*

Resistance Phenotype	Ceftazidime MIC50/MIC90 (µg/mL)	Ceftazidime-Avibactam MIC50/MIC90 (µg/mL)	Ceftazidime-Avibactam Susceptibility (%)
All Isolates	-	2/4	97.1
Multidrug-Resistant (MDR)	-	4/16	86.5
Meropenem-Nonsusceptible	>32/>32	4/16	71.8
AmpC Hyperproducers	>256/>256	4/16	76.1

Data from a multicenter study of bloodstream infections.[\[12\]](#)[\[13\]](#)

## Activity Against Specific $\beta$ -Lactamase Enzymes

**Avibactam** exhibits potent inhibitory activity against a broad range of Ambler class A, C, and some class D  $\beta$ -lactamases.[\[1\]](#)[\[14\]](#)

Table 3: Kinetic Parameters of **Avibactam** against Key  $\beta$ -Lactamases

Enzyme	Ambler Class	k <sub>2</sub> /K <sub>i</sub> (M <sup>-1</sup> s <sup>-1</sup> )	IC <sub>50</sub> (nM)
TEM-1	A	-	8
CTX-M-15	A	1.0 x 10 <sup>5</sup>	5
KPC-2	A	-	4
AmpC ( <i>P. aeruginosa</i> )	C	-	180
OXA-10	D	1.1 x 10 <sup>1</sup>	-
OXA-48	D	-	-

k<sub>2</sub>/K<sub>i</sub> represents the acylation efficiency. IC<sub>50</sub> values are indicative of inhibitory potency. Data compiled from various kinetic studies.[\[1\]](#)[\[4\]](#)

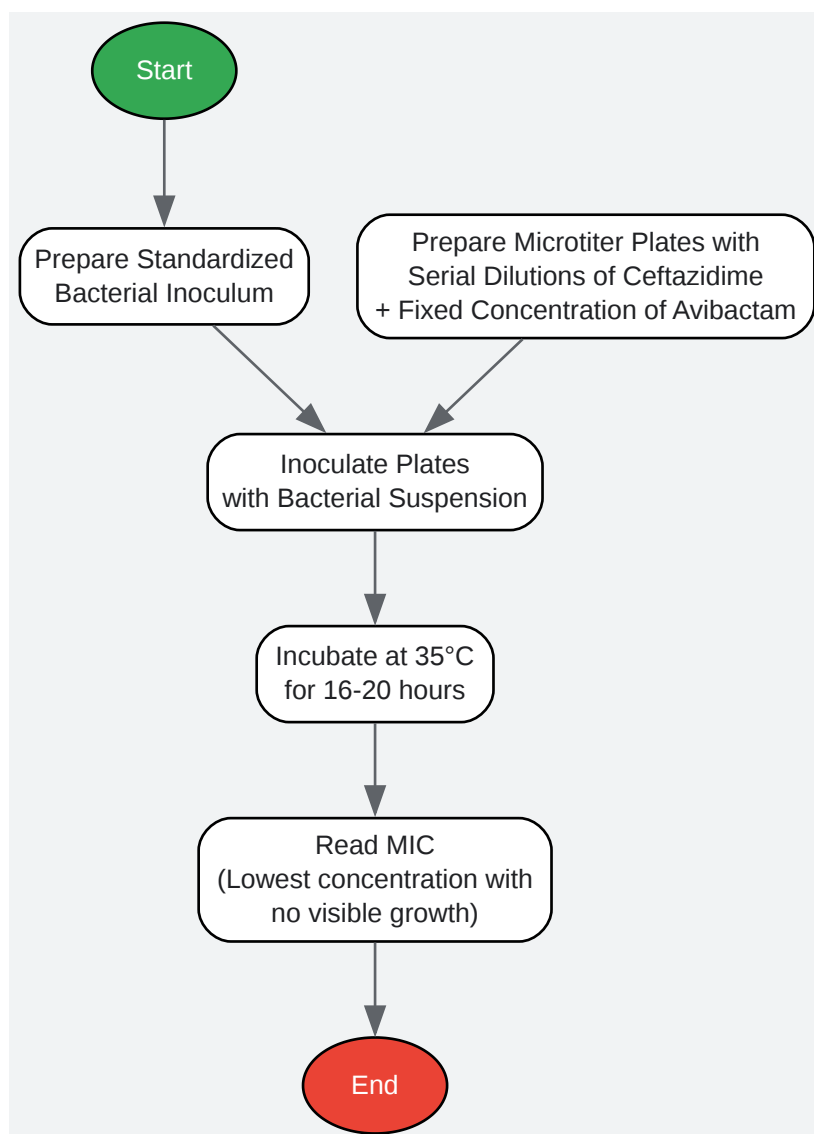
## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Testing

The in vitro activity of **avibactam** in combination with a  $\beta$ -lactam partner is typically determined using broth microdilution or agar dilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

#### Broth Microdilution Protocol:

- **Preparation of Inoculum:** A standardized inoculum of the test organism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well of the microtiter plate.
- **Preparation of Antimicrobial Solutions:** Serial twofold dilutions of the  $\beta$ -lactam antibiotic (e.g., ceftazidime) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). **Avibactam** is added to each dilution at a fixed concentration, typically 4  $\mu$ g/mL.
- **Inoculation and Incubation:** The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
- **Reading of Results:** The MIC is defined as the lowest concentration of the  $\beta$ -lactam in the presence of the fixed concentration of **avibactam** that completely inhibits visible bacterial growth.



[Click to download full resolution via product page](#)

### Antimicrobial Susceptibility Testing Workflow

## Enzyme Kinetics

The inhibitory activity of **avibactam** against purified  $\beta$ -lactamase enzymes is assessed through kinetic assays to determine parameters such as the inhibition constant ( $K_i$ ), the rate of acylation ( $k_2$ ), and the 50% inhibitory concentration ( $IC_{50}$ ).

General Protocol for Determining  $IC_{50}$ :

- **Enzyme and Substrate Preparation:** A solution of the purified  $\beta$ -lactamase enzyme and a chromogenic substrate (e.g., nitrocefin) are prepared in a suitable buffer.

- Inhibitor Dilutions: Serial dilutions of **avibactam** are prepared.
- Pre-incubation: The enzyme is pre-incubated with the various concentrations of **avibactam** for a defined period to allow for inhibitor binding.
- Reaction Initiation: The reaction is initiated by the addition of the chromogenic substrate.
- Measurement of Activity: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.
- Data Analysis: The IC<sub>50</sub> value, which is the concentration of **avibactam** that reduces the enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.

## In Vivo Efficacy

In vivo studies, typically in murine infection models (e.g., thigh or lung infection models), are crucial for evaluating the efficacy of ceftazidime-**avibactam**. These studies aim to correlate pharmacokinetic and pharmacodynamic (PK/PD) parameters with bacterial killing.

### Murine Thigh Infection Model Protocol:

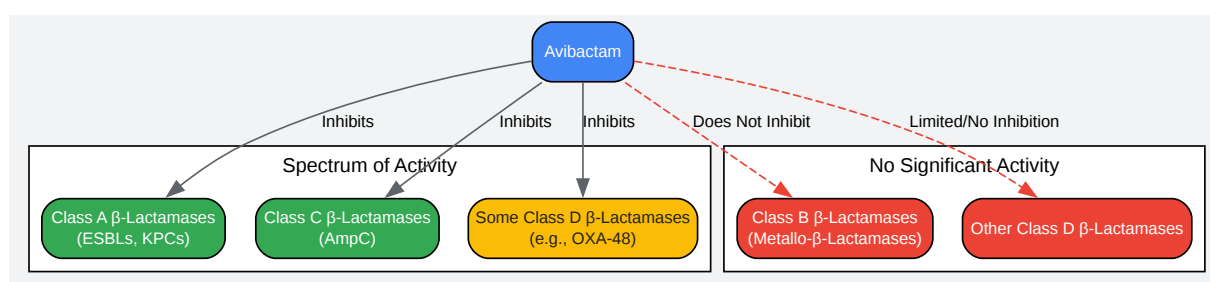
- Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.
- Infection: A defined inoculum of the test organism is injected into the thigh muscle of the mice.
- Treatment: At a specified time post-infection, treatment with ceftazidime-**avibactam**, ceftazidime alone, or a vehicle control is initiated. Human-simulated dosing regimens are often used.
- Assessment of Bacterial Burden: At various time points, including 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/thigh).
- Data Analysis: The efficacy of the treatment is determined by the reduction in bacterial burden compared to the control group.

## Mechanisms of Resistance

While ceftazidime-**avibactam** is a potent combination, resistance can emerge through several mechanisms.

- Mutations in  $\beta$ -Lactamase Genes: Amino acid substitutions within the active site of  $\beta$ -lactamases, particularly in KPC enzymes (e.g., D179Y substitution), can reduce the binding affinity of **avibactam**, leading to resistance.[15]
- Increased Efflux and Decreased Permeability: Overexpression of efflux pumps and mutations in porin genes can limit the intracellular concentration of the drugs, contributing to resistance, especially in *P. aeruginosa*.[8]
- Production of Metallo- $\beta$ -Lactamases (MBLs): **Avibactam** is not active against class B MBLs. Therefore, organisms that acquire MBL-encoding genes are inherently resistant to ceftazidime-**avibactam**.[9]

The combination of aztreonam with ceftazidime-**avibactam** is being explored as a therapeutic option for infections caused by MBL-producing Enterobacterales, as aztreonam is stable to hydrolysis by MBLs, and **avibactam** can inhibit co-produced class A and C enzymes.[16][17][18]



[Click to download full resolution via product page](#)

Logical Diagram of **Avibactam**'s Inhibitory Spectrum

## Conclusion



**Avibactam** is a powerful tool in the armamentarium against resistant Gram-negative bacteria. Its broad spectrum of activity, driven by a unique reversible covalent inhibition mechanism, restores the efficacy of partner  $\beta$ -lactams against many challenging pathogens. A thorough understanding of its spectrum, the methodologies for its evaluation, and the evolving mechanisms of resistance is critical for its judicious clinical use and for guiding future drug development efforts.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Kinetics of avibactam inhibition against Class A, C, and D  $\beta$ -lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avibactam and Class C  $\beta$ -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Kinetics of Avibactam Inhibition against Class A, C, and D  $\beta$ -Lactamases | Semantic Scholar [semanticscholar.org]
- 5. Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with Avibactam against New Delhi Metallo- $\beta$ -Lactamase-Producing Enterobacteriaceae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sketchviz.com [sketchviz.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. m.youtube.com [m.youtube.com]

- 12. Avibactam is a covalent, reversible, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to ceftazidime-avibactam in a KPC-2-producing *Klebsiella pneumoniae* caused by the extended-spectrum beta-lactamase VEB-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant *Pseudomonas aeruginosa* isolates or infections: a scoping review [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [The Spectrum of Avibactam: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#understanding-the-spectrum-of-activity-for-avibactam]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)